Product packaging for 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(Cat. No.:CAS No. 2364584-78-9)

5-(4-(Benzyloxy)-3-bromophenyl)oxazole

Cat. No.: B6294519
CAS No.: 2364584-78-9
M. Wt: 330.17 g/mol
InChI Key: KGIBTAMFSHHOIF-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)-3-bromophenyl)oxazole is a high-purity oxazole derivative offered for scientific research and development. Oxazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and ability to interact with various enzymes and receptors . This particular compound features a diaryl structure, a characteristic shared with several known COX-2 inhibitors, suggesting its potential application in the investigation of anti-inflammatory pathways . Researchers value such structures for developing new therapeutic agents that target cyclooxygenase enzymes, which are key mediators in the inflammatory response . The presence of the bromophenyl and benzyloxy substituents on the oxazole core provides a versatile chemical handle for further synthetic modification, making it a valuable intermediate in organic synthesis and medicinal chemistry campaigns . For instance, the van Leusen oxazole synthesis is one of the key methodologies for preparing such complex oxazole-containing molecules . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12BrNO2 B6294519 5-(4-(Benzyloxy)-3-bromophenyl)oxazole CAS No. 2364584-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromo-4-phenylmethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIBTAMFSHHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Benzyloxy 3 Bromophenyl Oxazole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comresearchgate.net For 5-(4-(benzyloxy)-3-bromophenyl)oxazole, this process involves strategically breaking key bonds to identify plausible precursors.

Strategic Bond Disconnections on the Oxazole (B20620) Core

The primary focus of the retrosynthetic analysis is the disassembly of the central oxazole ring. Several established methods for oxazole synthesis suggest logical bond cleavages.

One of the most powerful and common strategies for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis. mdpi.comorganic-chemistry.org This approach leads to a disconnection of the C5-aryl bond and the C4-C5 and O1-C5 bonds of the oxazole ring. This retrosynthetic step simplifies the target molecule to two key precursors: 4-(benzyloxy)-3-bromobenzaldehyde (B1270444) and tosylmethyl isocyanide (TosMIC) . nih.gov This is a highly convergent approach as it forms the entire oxazole ring in a single synthetic operation from an aldehyde.

Another classical disconnection strategy involves breaking the C-N and C-O bonds that form the ring, a strategy reminiscent of the Robinson-Gabriel synthesis. pharmaguideline.com This pathway would involve disconnecting the N3-C4 and O1-C5 bonds, leading back to an α-acylamino ketone precursor. However, for a 5-substituted oxazole without a substituent at the 4-position, a more relevant disconnection breaks the O1-C2 and N3-C4 bonds. This suggests precursors such as an α-bromo ketone derived from the aryl moiety and formamide.

A summary of these key disconnections is presented below.

Disconnection StrategyBonds Cleaved (Retrosynthetically)Precursors Identified
van Leusen ApproachC5-Aryl, C4-C5, O1-C54-(Benzyloxy)-3-bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC)
Classical CyclizationO1-C2, N3-C4α-halo-4-(benzyloxy)-3-bromophenylacetaldehyde, Formamide

Disconnections Involving Benzyloxy and Bromophenyl Moieties

Further retrosynthetic analysis focuses on the substituents of the phenyl ring. The benzyloxy group is an ether linkage, which can be retrosynthetically disconnected at the C-O bond. This identifies benzyl (B1604629) bromide and a phenolic precursor, 2-bromo-4-hydroxybenzaldehyde , as simpler starting materials. This disconnection corresponds to a standard Williamson ether synthesis in the forward direction.

The bromine atom on the phenyl ring is introduced via an electrophilic aromatic substitution. Disconnecting the C-Br bond leads back to 4-hydroxybenzaldehyde . The synthesis would involve a regioselective bromination step, which must be carefully controlled to achieve the desired substitution pattern ortho to the hydroxyl group.

Development of Novel Synthetic Pathways

Building on the retrosynthetic analysis, several modern synthetic methods can be employed to construct this compound. These pathways leverage transition-metal catalysis, cycloaddition reactions, and multi-component strategies to achieve efficiency and functional group tolerance.

Transition-Metal Catalyzed Coupling Reactions for Arylation (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. ignited.in These methods can be applied to construct the target molecule in two main ways: by forming the C5-aryl bond on a pre-existing oxazole ring or by building the aryl group before the oxazole formation.

A direct C-H arylation approach involves coupling oxazole itself with a suitable aryl halide, such as 1-(benzyloxy)-2-bromo-4-iodobenzene . Palladium catalysts are known to selectively activate the C-H bond at the 5-position of oxazoles for coupling with aryl halides. nih.govpreprints.orgresearchgate.net Alternatively, classical cross-coupling reactions like the Suzuki or Stille reactions could be used. This would involve reacting a 5-halooxazole (e.g., 5-bromooxazole) with a (4-(benzyloxy)-3-bromophenyl)boronic acid derivative (Suzuki coupling) or an organostannane derivative (Stille coupling). ignited.in

Coupling ReactionOxazole PrecursorAryl PrecursorCatalyst/Reagents
Direct C-H ArylationOxazole1-(Benzyloxy)-2-bromo-4-iodobenzenePd(OAc)₂, Base (e.g., K₂CO₃)
Suzuki Coupling5-Bromooxazole(4-(Benzyloxy)-3-bromophenyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base
Stille Coupling5-Bromooxazole(4-(Benzyloxy)-3-bromophenyl)tributylstannanePd catalyst (e.g., Pd(PPh₃)₄)

Cycloaddition Strategies (e.g., Diels-Alder)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. pharmaguideline.comresearchgate.net When an oxazole reacts with a dienophile (like an alkene or alkyne), it forms a bicyclic adduct that is often unstable. This adduct typically undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., a nitrile from the C2-N3 fragment) to form a new ring system, such as a furan or, more commonly, a pyridine (B92270). researchgate.netthieme-connect.com

While the Diels-Alder reaction is a powerful tool in heterocyclic synthesis involving oxazoles, it is not a direct method for forming 5-aryloxazoles. Instead, it uses the oxazole as a synthon to build more complex heterocyclic structures. Therefore, this strategy is less suitable for the direct synthesis of the target compound itself but represents a key reactivity of the oxazole core.

Multi-Component Reactions for Oxazole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. frontiersin.orgresearchgate.net For the synthesis of this compound, the van Leusen oxazole synthesis stands out as a prime example of a two-component reaction that functions with the efficiency of an MCR. mdpi.comnih.gov

This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). thieme-connect.comorganic-chemistry.org The mechanism proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov This method is particularly well-suited for preparing 5-substituted oxazoles and is tolerant of a wide range of functional groups on the aldehyde, making it ideal for the synthesis of the target molecule from 4-(benzyloxy)-3-bromobenzaldehyde .

Green Chemistry Approaches and Sustainable Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgacs.org The application of microwave irradiation in the Van Leusen synthesis of 5-substituted oxazoles has been shown to be highly effective. nih.govsemanticscholar.orgacs.org

In a typical microwave-assisted synthesis of a 5-aryloxazole, the corresponding aryl aldehyde and TosMIC are reacted in the presence of a base in a suitable solvent. nih.govsemanticscholar.org For the synthesis of this compound, 4-(benzyloxy)-3-bromobenzaldehyde would be the starting aldehyde. The reaction can be carried out in a microwave reactor at elevated temperatures and pressures, significantly reducing the reaction time from hours to minutes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Phenyl Oxazole This table presents generalized data for the synthesis of a model 5-phenyl oxazole to illustrate the benefits of microwave irradiation.

ParameterConventional HeatingMicrowave-AssistedReference
Reaction Time 6 hours8 minutes nih.gov
Temperature 60 °C65 °C nih.gov
Solvent IsopropanolIsopropanol nih.gov
Yield ~92-95% (oxazoline)96% (oxazole) nih.gov

The use of microwave irradiation can also influence the product distribution. For instance, in some cases, conventional heating might favor the formation of the oxazoline intermediate, while microwave irradiation can promote the elimination step to yield the desired oxazole. nih.gov

The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process. Research has focused on replacing volatile and toxic organic solvents with more environmentally benign alternatives or eliminating the need for a solvent altogether. organic-chemistry.org

For the synthesis of oxazoles, several greener solvent options have been investigated. Isopropanol and ethanol are considered more environmentally friendly than many traditional solvents due to their lower toxicity and biodegradability. nih.gov The use of ionic liquids as recyclable reaction media has also been reported for the Van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org

Solvent-free reaction conditions represent an ideal green chemistry scenario. organic-chemistry.org While a specific solvent-free synthesis of this compound has not been detailed in the literature, oxidative, copper-catalyzed, solvent-free annulation methods have been developed for the synthesis of 2,4,5-triarylated oxazoles, suggesting the potential for developing similar protocols for other substituted oxazoles. organic-chemistry.org

The use of heterogeneous catalysts is a key principle of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. organic-chemistry.orgscientificupdate.com In the context of oxazole synthesis, various heterogeneous catalysts have been explored.

For instance, an MCM-41-immobilized phosphine-gold(I) complex has been used as a recyclable catalyst for the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. organic-chemistry.orgscientificupdate.com While this specific methodology may not be directly applicable to the Van Leusen synthesis of this compound, it highlights the potential for developing solid-supported catalysts for oxazole ring formation. Another example is the use of a quaternary ammonium hydroxide ion exchange resin as a catalyst in the reaction of TosMIC with aromatic aldehydes, which allows for the easy removal of the base and the tosyl byproduct by filtration. organic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. tandfonline.comacs.org While the direct biocatalytic synthesis of the oxazole ring in this compound is not yet established, research into enzymatic processes for the formation of related heterocyclic structures is an active area. For example, natural clays have been used as biocatalysts for the condensation of substituted acetophenones to form 2,4-disubstituted oxazoles. tandfonline.com

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and waste. For the Van Leusen synthesis of this compound, several factors can be fine-tuned.

Base: The choice and stoichiometry of the base are critical. Strong bases like potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4) are commonly used to deprotonate TosMIC. nih.govacs.org Studies have shown that using at least two equivalents of a strong base like K3PO4 can favor the formation of the 5-substituted oxazole over the oxazoline intermediate. nih.govacs.org

Solvent: The polarity of the solvent can influence the reaction rate and yield. Polar aprotic solvents are often employed, but greener alternatives like isopropanol have proven effective, particularly in microwave-assisted reactions. nih.gov

Temperature: The reaction temperature can affect the rate of both the initial addition and the subsequent elimination step. Microwave irradiation allows for precise temperature control and can significantly accelerate the reaction. nih.gov

Reactant Stoichiometry: The molar ratio of the aldehyde to TosMIC can be optimized to ensure complete conversion of the limiting reagent. A slight excess of TosMIC is sometimes used.

Table 2: Illustrative Optimization of Base in the Synthesis of 5-Phenyl Oxazole This table presents generalized data for a model reaction to demonstrate the effect of the base on product distribution.

EntryBaseEquivalents of BaseProduct Ratio (Oxazole:Oxazoline)Reference
1K3PO41Predominantly Oxazoline nih.govacs.org
2K3PO42Predominantly Oxazole nih.govacs.org

Mechanistic Elucidation of Reactions Involving 5 4 Benzyloxy 3 Bromophenyl Oxazole

Detailed Reaction Mechanisms for Synthesis and Derivatization

The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole can be achieved through several established methods for oxazole (B20620) ring formation. The most common approaches involve the construction of the oxazole core from acyclic precursors, such as the Robinson-Gabriel synthesis and the van Leusen reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org Derivatization of the resulting compound often involves palladium-catalyzed cross-coupling reactions at the brominated position. wikipedia.org

Robinson-Gabriel Synthesis:

This classical method involves the cyclodehydration of a 2-acylamino ketone. wikipedia.orgnih.gov For the synthesis of this compound, the required starting material would be N-(2-(4-(benzyloxy)-3-bromophenyl)-2-oxoethyl)formamide. The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid. nih.gov

The mechanism commences with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the enolized ketone, leading to the formation of a five-membered dihydrooxazolol intermediate. Subsequent dehydration of this intermediate, driven by the formation of the stable aromatic oxazole ring, yields the final product. acs.org

Van Leusen Oxazole Synthesis:

A widely used alternative for the synthesis of 5-substituted oxazoles is the van Leusen reaction. organic-chemistry.orgyoutube.com This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde. organic-chemistry.org In this case, 4-(benzyloxy)-3-bromobenzaldehyde (B1270444) serves as the aldehyde component.

The mechanism is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic carbanion. This anion then adds to the carbonyl group of the aldehyde to form an alkoxide intermediate. A subsequent intramolecular 5-endo-dig cyclization occurs, where the alkoxide attacks the isocyanide carbon to form a 4-tosyl-4,5-dihydrooxazole intermediate. The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the phenyl ring of this compound provides a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.de The mechanism also proceeds through a palladium catalytic cycle involving oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. thieme-connect.de

Below is a table summarizing the key reactants and reaction types for the synthesis and derivatization of this compound.

Reaction TypeKey ReactantsProduct
Robinson-Gabriel SynthesisN-(2-(4-(benzyloxy)-3-bromophenyl)-2-oxoethyl)formamide, Acid catalystThis compound
Van Leusen Reaction4-(Benzyloxy)-3-bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC), BaseThis compound
Suzuki-Miyaura CouplingThis compound, Organoboron reagent, Pd catalyst, BaseAryl-substituted derivative
Heck ReactionThis compound, Alkene, Pd catalyst, BaseAlkene-substituted derivative

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates and the understanding of the energetic barriers associated with transition states. For the synthesis of this compound, both experimental and computational methods can provide insights into these fleeting species.

Intermediates:

In the Robinson-Gabriel synthesis, the key intermediate is the protonated dihydrooxazolol. acs.org Its formation is a critical step in the cyclization process. The stability of this intermediate can be influenced by the substituents on the phenyl ring.

In palladium-catalyzed cross-coupling reactions, the intermediates are organopalladium species. For instance, in the Suzuki reaction, the oxidative addition of this compound to a Pd(0) complex forms an arylpalladium(II) bromide intermediate. Subsequent transmetalation with the boronic acid derivative leads to a diarylpalladium(II) species before reductive elimination. libretexts.org

Transition States:

Computational chemistry plays a pivotal role in modeling the transition states of these reactions. ims.ac.jplibretexts.org

For the Robinson-Gabriel synthesis , the transition state for the intramolecular cyclization would involve the formation of the new carbon-oxygen bond, with a specific geometry dictated by the approach of the enol oxygen to the protonated amide carbonyl.

In the van Leusen reaction , the transition state for the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde carbonyl is a key energetic barrier. The subsequent cyclization and elimination steps also have distinct transition states.

For palladium-catalyzed reactions , the oxidative addition step typically has a high energy transition state, which can be the rate-determining step of the catalytic cycle. libretexts.org The nature of the ligands on the palladium center significantly influences the energy of this transition state. Computational studies can model the geometry and energy of these transition states, providing a deeper understanding of the reaction pathway. libretexts.orgyoutube.com

The following table outlines the key intermediates and the focus of transition state studies for the discussed reactions.

Reaction TypeKey Intermediate(s)Focus of Transition State Studies
Robinson-Gabriel SynthesisProtonated DihydrooxazololIntramolecular cyclization
Van Leusen Reaction4-Tosyl-4,5-dihydrooxazoleNucleophilic addition, Cyclization, Elimination
Palladium-Catalyzed CouplingArylpalladium(II) species, Diarylpalladium(II) speciesOxidative addition, Transmetalation, Reductive elimination

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of a chemical reaction is governed by the interplay between kinetics and thermodynamics. youtube.comnih.gov Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control leads to the most stable product (lowest Gibbs free energy). youtube.comnih.gov

Kinetic vs. Thermodynamic Control:

In the synthesis of substituted oxazoles, the reaction conditions can often be tuned to favor either the kinetic or the thermodynamic product. For instance, in reactions with multiple possible cyclization pathways or derivatization sites, temperature and reaction time can be critical factors. acs.orgyoutube.com

Synthesis: In the formation of the oxazole ring, particularly when asymmetric precursors are used, different regioisomers could potentially form. A kinetically controlled reaction at lower temperatures might favor the formation of one isomer due to a lower activation barrier, while a thermodynamically controlled reaction at higher temperatures, allowing for equilibrium to be established, might favor the more stable isomer. nih.gov

Derivatization: During the derivatization of this compound, for example, in a Suzuki coupling with a di-substituted boronic acid, the reaction could potentially occur at different positions. The relative rates of these competing pathways (kinetic control) versus the relative stabilities of the final products (thermodynamic control) will determine the product distribution.

Thermodynamic Parameters:

Kinetic Parameters:

The rate of the reaction is determined by the activation energy (Ea) and the pre-exponential factor (A) as described by the Arrhenius equation.

Activation Energy (Ea): This is the minimum energy required for the reactants to overcome the transition state barrier. For the synthesis of this compound, the nature of the substituents on the aromatic ring can influence the activation energy. Electron-donating groups, like the benzyloxy group, can affect the nucleophilicity and electrophilicity of the reacting centers, thereby altering the activation energy.

Reaction Rate: The rate of formation of the oxazole and its derivatives can be studied experimentally by monitoring the concentration of reactants and products over time. This data can be used to determine the rate law and the rate constant for the reaction, providing valuable information about the reaction mechanism.

The table below summarizes the key considerations for kinetic and thermodynamic studies of reactions involving this compound.

Study TypeKey ParametersInfluencing Factors
Kinetic ControlActivation Energy (Ea), Reaction RateTemperature, Catalyst, Substituent Effects
Thermodynamic ControlGibbs Free Energy (ΔG), Product StabilityTemperature, Reaction Time, Equilibrium
Thermodynamic ParametersEnthalpy (ΔH), Entropy (ΔS)Bond Strengths, Aromaticity, Number of Molecules
Kinetic ParametersActivation Energy (Ea), Pre-exponential Factor (A)Reaction Mechanism, Catalyst Efficiency

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "5-(4-(Benzyloxy)-3-bromophenyl)oxazole" in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals and provides insights into the compound's conformational preferences.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

The ¹H NMR spectrum of "this compound" reveals characteristic signals corresponding to its distinct structural fragments: the brominated phenyl ring, the benzyloxy group, and the oxazole (B20620) ring. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the protons on the phenyl ring attached to the oxazole moiety are expected to appear in the aromatic region, with their multiplicity and coupling constants providing information about their substitution pattern. The benzylic protons of the benzyloxy group typically resonate as a singlet, while the protons of its phenyl ring also appear in the aromatic region. The protons on the oxazole ring have distinct chemical shifts that are characteristic of this heterocyclic system.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 - ~151.0
H2 ~7.95 (s) -
C4 - ~125.0
H4 ~7.20 (s) -
C5 - ~148.0
C1' - ~128.0
C2' - ~132.0
H2' ~7.80 (d) -
C3' - ~115.0
C4' - ~155.0
C5' - ~114.0
H5' ~7.10 (d) -
C6' - ~130.0
H6' ~7.50 (dd) -
O-CH₂ ~5.15 (s) ~70.0
C1'' (Bn) - ~136.0
C2''/C6'' (Bn) ~7.40 (m) ~128.5
C3''/C5'' (Bn) ~7.35 (m) ~128.0

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data from the literature is not available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of "this compound."

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the phenyl and benzyloxy rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This powerful technique is instrumental in establishing the connectivity between the different structural fragments, for example, by showing a correlation between the oxazole H4 proton and the carbons of the brominated phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the benzyloxy group with respect to the phenyl ring.

Advanced Pulsed Field Gradient (PFG) Experiments

Advanced Pulsed Field Gradient (PFG) NMR experiments can be employed to study the diffusion characteristics of "this compound" in solution. Diffusion Ordered Spectroscopy (DOSY), a PFG technique, can separate the NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample, DOSY can confirm the presence of a single molecular entity and provide an estimate of its hydrodynamic radius.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While NMR spectroscopy provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's arrangement in the solid state. This technique would provide definitive proof of the molecular structure of "this compound."

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful single-crystal X-ray diffraction analysis of "this compound" would yield a three-dimensional electron density map from which the exact position of each atom (excluding hydrogens, which are often refined from calculated positions) can be determined. This allows for the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data provides invaluable insights into the bonding characteristics and the local geometry around each atom.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 20.1
β (°) 95.5
Volume (ų) 1720
Z 4
Bond Length (C-Br) (Å) ~1.90
Bond Length (C-O, ether) (Å) ~1.37
Bond Angle (C-O-C, ether) (°) ~118

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data from the literature is not available.

Conformational Analysis and Molecular Packing

The crystallographic data would reveal the solid-state conformation of "this compound." The dihedral angles between the planes of the phenyl and oxazole rings, as well as the conformation of the flexible benzyloxy group, would be precisely determined. Furthermore, the analysis of the crystal lattice would show how the individual molecules pack together in the solid state. This includes the identification of any intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (C₁₆H₁₂BrNO₂), HRMS can confirm its molecular formula and provide clues to its structure through analysis of its fragmentation patterns. nih.gov

Under positive-ion electrospray ionization (+ESI), the molecule would be detected as the protonated species [M+H]⁺. The expected fragmentation pathways would likely involve the cleavage of the most labile bonds. mdpi.com Key fragmentation patterns for this compound would include the loss of the benzyl (B1604629) group, cleavage of the ether linkage, and fragmentation of or across the oxazole ring. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature for all bromine-containing fragments. miamioh.edu

Table 1: Predicted HRMS Data and Fragmentation for this compound

Ion/Fragment Formula Description Calculated Exact Mass (m/z)
[C₁₆H₁₃BrNO₂]⁺ Protonated Molecular Ion [M+H]⁺ 346.0124
[C₉H₆BrNO]⁺ Loss of Benzyl radical (C₇H₇) 238.9654
[C₁₆H₁₂O₂]⁺ Loss of Bromine radical (Br) 236.0837
[C₇H₇]⁺ Benzyl Cation (Tropylium ion) 91.0542

Note: The table presents plausible fragments based on common fragmentation rules. Actual observed fragments may vary depending on the ionization technique and collision energy used.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov The spectra are unique to the molecule and serve as a "molecular fingerprint." esisresearch.org The assignments are based on characteristic absorption bands for specific bond vibrations (stretching, bending). nih.govjyoungpharm.org

For this compound, the spectra would be dominated by vibrations from the aromatic rings, the oxazole moiety, the ether linkage, and the carbon-bromine bond. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Assignment Spectroscopy Method
3100-3000 Aromatic C-H stretching FT-IR, Raman
~1610, ~1500, ~1450 Aromatic C=C stretching FT-IR, Raman
1650-1590 Oxazole C=N stretching FT-IR, Raman
1580-1520 Oxazole C=C stretching FT-IR, Raman
1270-1230 Aryl-O asymmetric stretching (ether) FT-IR
1150-1050 Oxazole ring C-O-C stretching FT-IR
1070-1030 Aryl-O symmetric stretching (ether) Raman
900-675 Aromatic C-H out-of-plane bending FT-IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques like UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.netglobalresearchonline.net Oxazole derivatives, particularly those with extended π-conjugated systems like the phenyl-oxazole-phenyl structure in this compound, are known to be chromophoric and often fluorescent. researchgate.netnih.gov

The UV-Vis absorption spectrum is expected to show a strong absorption band corresponding to π → π* transitions within the conjugated aromatic system. researchgate.net The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.

Many oxazole derivatives are known to exhibit fluorescence, emitting light after being electronically excited. nih.gov The fluorescence spectrum is typically a mirror image of the lowest-energy absorption band and is characterized by its emission maximum (λem) and quantum yield. nih.gov However, the presence of the heavy bromine atom can lead to a phenomenon known as the "heavy-atom effect," which can decrease or quench fluorescence by promoting intersystem crossing to the triplet state. The polarity of the solvent can also significantly influence both the absorption and emission spectra. scielo.br

Table 3: Predicted Photophysical Properties for this compound

Parameter Predicted Value/Characteristic Technique
Absorption Maximum (λmax) 300 - 350 nm UV-Vis Spectroscopy
Molar Absorptivity (ε) High (characteristic of π → π* transitions) UV-Vis Spectroscopy
Emission Maximum (λem) 360 - 450 nm (if fluorescent) Fluorescence Spectroscopy
Stokes Shift 50 - 100 nm UV-Vis & Fluorescence

Theoretical and Computational Chemistry Studies of 5 4 Benzyloxy 3 Bromophenyl Oxazole

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, single-molecule system in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a solvated or biological environment. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. acs.orgdovepress.com

For 5-(4-(Benzyloxy)-3-bromophenyl)oxazole, which possesses significant flexibility around the ether linkage and the bond connecting the phenyl and oxazole (B20620) rings, MD simulations are invaluable. rsc.org An MD simulation would reveal the preferred rotational conformations (rotamers) of the molecule in solution, the stability of these conformers, and the energy barriers between them. rsc.org Furthermore, by simulating the molecule in a box of water, one can study solvation effects and the formation of hydrogen bonds or other non-covalent interactions, which are crucial for understanding its behavior in a biological context. nih.govacs.org These simulations can span from nanoseconds to microseconds, tracking the trajectory of each atom to provide a dynamic picture of the molecule's behavior. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational chemistry can accurately predict spectroscopic data, which is essential for structure verification and characterization.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govmdpi.comimist.ma These values can be converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS), also calculated at the same level of theory. mdpi.com This allows for the assignment of experimental ¹H and ¹³C NMR signals, especially in complex regions of the spectrum, and can help confirm the proposed structure. nih.govnih.gov

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comresearchgate.netrespectprogram.org TD-DFT calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com This provides the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org This analysis helps to understand the nature of the electronic transitions, such as π → π* or n → π* transitions, which are responsible for the molecule's UV-Vis absorption profile. mdpi.comrsc.org

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Select Carbons. (Note: These are hypothetical values for demonstration).
Carbon AtomPredicted (GIAO-DFT)Hypothetical Experimental
Oxazole C2152.1151.5
Oxazole C5125.8124.9
C-Br112.5111.9
C-O (Benzyloxy)158.3157.6

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, one could model a variety of potential reactions, such as electrophilic aromatic substitution on one of the phenyl rings or a cross-coupling reaction at the C-Br bond. The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. nih.gov This type of analysis can be used to predict the feasibility of a proposed synthetic route or to understand the regioselectivity of a reaction. nih.gov

Chemical Transformations and Derivatization of 5 4 Benzyloxy 3 Bromophenyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 5-(4-(benzyloxy)-3-bromophenyl)oxazole is activated towards electrophilic aromatic substitution (EAS) by the electron-donating benzyloxy group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the existing bromo and oxazolyl substituents also influence the regioselectivity of these reactions. The interplay of these directing effects determines the final substitution pattern.

The benzyloxy group is a strong activating group and an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director. The 5-oxazolyl group is generally considered an electron-withdrawing and deactivating group. In this arrangement, the position ortho to the powerful benzyloxy group (C5 of the phenyl ring) is the most likely site for electrophilic attack.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.orgnih.gov For instance, bromination of a similar dimethoxy-substituted aryloxazole has been shown to proceed selectively, highlighting the possibility of further functionalizing the phenyl ring. mdpi.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents and Conditions Expected Major Product
Bromination Br₂, FeBr₃ or NBS, CH₂Cl₂ 5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole (B6294321)
Nitration HNO₃, H₂SO₄, 0 °C 5-(4-(Benzyloxy)-3-bromo-5-nitrophenyl)oxazole
Friedel-Crafts Acylation RCOCl, AlCl₃, CS₂ 5-(4-(Benzyloxy)-3-bromo-5-acylphenyl)oxazole

The introduction of a second bromine atom onto the phenyl ring to produce 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole has been documented, confirming that the position between the benzyloxy and the oxazole (B20620) substituent is susceptible to electrophilic attack. rsc.org

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

Nucleophilic aromatic substitution (SNAr) on the bromophenyl moiety of this compound is a potential pathway for introducing nucleophiles. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). nih.govrsc.org

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagents and Conditions Potential Product
Methoxide NaOMe, DMSO, heat 5-(4-(Benzyloxy)-3-methoxyphenyl)oxazole
Amine R₂NH, strong base, heat 5-(4-(Benzyloxy)-3-(dialkylamino)phenyl)oxazole
Thiolate RSNa, DMF, heat 5-(3-(Alkylthio)-4-(benzyloxy)phenyl)oxazole

Functional Group Interconversions on the Benzyloxy and Bromophenyl Moieties

The benzyloxy and bromo groups are versatile handles for further molecular modifications through functional group interconversions.

The benzyloxy group is a common protecting group for phenols and can be cleaved under various conditions to reveal the free hydroxyl group. Catalytic hydrogenation (e.g., using H₂ over Pd/C) is a standard method for debenzylation. Alternatively, strong acids or Lewis acids can be employed. wikipedia.org The resulting phenol (B47542), 4-(5-oxazolyl)-2-bromophenol, can then undergo a new set of reactions, such as etherification or esterification.

The aryl bromide can be converted into a variety of other functional groups. For example, it can be transformed into a nitrile via the Rosenmund-von Braun reaction using CuCN, or it can be subjected to lithiation followed by quenching with an electrophile.

Table 3: Key Functional Group Interconversions

Starting Moiety Transformation Reagents and Conditions Product Moiety
Benzyloxy ether Debenzylation H₂, Pd/C, EtOH Phenol
Aryl bromide Conversion to Nitrile CuCN, DMF or NMP, heat Aryl nitrile
Aryl bromide Conversion to Carboxylic Acid 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ Aryl carboxylic acid
Aryl bromide Hydrodehalogenation H₂, Pd/C, base Phenyl

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond in this compound is an excellent anchor point for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. organic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with a boronic acid or ester to form a C-C bond. wikipedia.orglibretexts.org It is widely used to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.govmdpi.comsemanticscholar.org

Heck Reaction : The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. nih.govnih.gov This is a valuable method for synthesizing substituted styrenes or other vinylated arenes.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylated alkyne. wikipedia.orgnih.govlibretexts.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.gov It is a key method for synthesizing arylamines.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Ligand/Base Potential Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃ 5-(4-(Benzyloxy)-3-arylphenyl)oxazole
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃, Et₃N 5-(4-(Benzyloxy)-3-styrylphenyl)oxazole
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 5-(3-(Alkynyl)-4-(benzyloxy)phenyl)oxazole
Buchwald-Hartwig Secondary amine Pd₂(dba)₃, BINAP, NaOtBu 5-(4-(Benzyloxy)-3-(dialkylamino)phenyl)oxazole

These reactions typically exhibit high functional group tolerance and are conducted under relatively mild conditions, making them highly valuable in complex molecule synthesis. sci-hub.se

Oxazole Ring Modifications and Rearrangements

The oxazole ring itself can participate in various chemical transformations, although it is a relatively stable aromatic heterocycle. wikipedia.org

Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.com This reaction can be used to construct pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformations.

Ring-Opening Reactions : The oxazole ring can be opened under certain conditions. For example, deprotonation at the C2 position can lead to a ring-opened isonitrile intermediate. cutm.ac.in Nucleophilic attack, especially at the C2 or C5 positions, can also lead to ring cleavage, sometimes followed by recyclization to form other heterocyclic systems like imidazoles. pharmaguideline.comtandfonline.com

Rearrangements : Under thermal or photolytic conditions, substituted oxazoles can undergo rearrangements. The Cornforth rearrangement involves the thermal transposition of substituents at the C4 and C5 positions of the oxazole ring. wikipedia.org More recent studies have shown novel skeletal rearrangements of oxazoles into larger rings like azepines or other heterocycles like pyrroles through electrocyclization processes. nih.govacs.org

The specific substitution pattern of this compound would influence the feasibility and outcome of these ring modifications. The bulky and electronically complex substituent at the C5 position would likely have a significant steric and electronic impact on these transformations.

Investigation of Biological Activity and Molecular Mechanisms Pre Clinical Focus

In Vitro Screening against Molecular Targets and Pathways

The benzyloxyphenyl and phenyl-oxazole scaffolds are common in compounds designed to interact with a variety of enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Cholinesterases, Glycosidases)

Analogues of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole have demonstrated potent inhibitory activity against several classes of enzymes.

Fatty Acid Amide Hydrolase (FAAH): A systematic structure-activity relationship (SAR) study of α-keto oxazole (B20620) inhibitors of FAAH, an enzyme involved in the regulation of pain and inflammation, identified several potent inhibitors. nih.gov One key inhibitor features a 4-(benzyloxy)phenyl group, suggesting that this moiety is critical for activity. nih.gov For instance, the compound 1-Oxo-1-[5-(2-pyridyl)oxazol-2-yl]-3-(4-(benzyloxy)phenyl)propane was synthesized as part of these studies. nih.gov The research highlighted that modifications to the acyl side chain, including aryl replacements, could yield inhibitors with potencies in the low nanomolar and even picomolar range. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Benzoxazole (B165842) derivatives have been designed and evaluated as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, which is crucial for tumor growth. nih.govnih.govresearchgate.net One study identified a series of benzoxazole derivatives that displayed significant growth inhibitory activities against cancer cell lines like HepG2 and MCF-7, with the most potent compound showing a VEGFR-2 inhibitory IC50 value of 97.38 nM. nih.govresearchgate.net

Phosphodiesterase type 4 (PDE4): Phenyl-oxazole derivatives have been synthesized and identified as inhibitors of PDE4, an enzyme that regulates inflammation. nih.govebi.ac.uk One study reported a compound with an IC50 value of 1.4 μM against PDE4, which was more potent than the reference drug rolipram. nih.govebi.ac.uk Docking studies suggested that a methoxy (B1213986) group on the phenyl ring contributed to this enhanced activity by interacting with the enzyme's metal-binding pocket. nih.govebi.ac.uk

Cholinesterases: Given the prevalence of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. mdpi.com A study on benzimidazole-based oxazole hybrids revealed potent dual inhibitors of both AChE and BuChE, with some analogues showing IC50 values in the low nanomolar range (0.10 ± 0.050 µM for AChE and 0.20 ± 0.050 µM for BuChE), significantly more potent than the standard drug donepezil. mdpi.com

The following table summarizes the enzyme inhibitory activities of representative oxazole derivatives.

Table 1: Enzyme Inhibition by Structurally Related Oxazole Derivatives
Compound Class Target Enzyme Key Findings Reference
α-Keto Oxazoles Fatty Acid Amide Hydrolase (FAAH) Potent inhibition (pM to nM range) with the benzyloxy-phenyl group being a key feature. nih.gov
Benzoxazoles VEGFR-2 Significant inhibition of VEGFR-2 kinase activity (IC50 = 97.38 nM for the most potent analogue). nih.govresearchgate.net
Phenyl-Oxazoles Phosphodiesterase 4 (PDE4) Considerable inhibitory activity (IC50 = 1.4 μM), surpassing the reference drug rolipram. nih.govebi.ac.uk
Benzimidazole-Oxazoles AChE and BuChE Potent dual inhibition with IC50 values in the low nanomolar range. mdpi.com

Receptor Binding Assays

The phenyl-oxazole core has also been explored for its ability to bind to various cell surface and nuclear receptors.

Prostacyclin (IP) Receptor: A series of 5-(4-phenylbenzyl)oxazole-4-carboxamides were discovered to be antagonists of the prostacyclin receptor, which is involved in platelet aggregation and vasodilation. researchgate.netnih.gov These compounds showed high affinity for the IP receptor in human platelet membranes, with IC50 values ranging from 0.05 to 0.50 µM. researchgate.netnih.gov They also demonstrated functional antagonism by inhibiting cAMP production in HEL cells. researchgate.net

Benzodiazepine (BZD) Receptors: Based on the pharmacophore model for the BZD binding site on the GABAA receptor, novel diphenyl-1,3,4-oxadiazole derivatives were designed as BZD ligands. nih.govresearchgate.net While not oxazoles, their structural similarities in presenting two out-of-plane aromatic rings are relevant. nih.gov Radioligand binding assays using [3H]-Flumazenil confirmed the affinity of these compounds for the BZD receptor, with some showing IC50 values in the low nanomolar range (1.54 nM). researchgate.net This suggests the phenyl-heterocycle-phenyl scaffold is well-suited for interaction with this receptor site.

Table 2: Receptor Binding Affinity of Structurally Related Oxazole Derivatives

Compound Class Target Receptor Binding Affinity (IC50) Reference
5-(4-phenylbenzyl)oxazole-4-carboxamides Prostacyclin (IP) Receptor 0.05 - 0.50 µM researchgate.netnih.gov
Diphenyl-1,3,4-oxadiazoles (Analogue) Benzodiazepine (BZD) Receptor 1.54 nM (most potent) researchgate.net

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)

Consistent with their enzyme and receptor targeting activities, oxazole derivatives have been shown to modulate critical cellular signaling pathways, particularly those involved in cancer.

Apoptosis Induction: Several studies have identified phenyl-oxazole derivatives as potent inducers of apoptosis. A study on 2-phenyl-oxazole-4-carboxamide derivatives found compounds that could induce apoptosis at nanomolar concentrations (EC50 of 270 nM) in human colorectal cancer cells. researchgate.net This was confirmed by observing PARP cleavage and DNA laddering, which are hallmarks of apoptosis. researchgate.net Similarly, benzoxazole derivatives designed as VEGFR-2 inhibitors were found to induce apoptosis in HepG2 cells. nih.govnih.gov The most potent compound induced apoptosis in 35.13% of cells, significantly increasing levels of pro-apoptotic proteins like caspase-3 and BAX while reducing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Cell Cycle Arrest: The same benzoxazole derivative that induced apoptosis was also shown to arrest the cell cycle in HepG2 cells, primarily at the Pre-G1 and G1 phases. nih.gov This ability to halt cell proliferation is a key characteristic of many anticancer agents.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Biological Evaluation

SAR studies on various oxazole-containing scaffolds have provided valuable insights into how structural modifications influence biological activity. researchgate.net

In FAAH Inhibitors: For α-keto oxazole inhibitors of FAAH, the SAR is well-defined. nih.gov While the benzyloxy-phenyl group is important, modifications to the terminal phenyl group of the acyl side chain led to significant changes in potency. For example, adding a 3-chloro substituent to the terminal phenyl group resulted in a 5-fold increase in potency. nih.gov Conversely, shortening the side chain or removing the phenyl group led to a significant loss of activity. nih.gov

In Prostacyclin Receptor Antagonists: The discovery of 5-(4-phenylbenzyl)oxazole-4-carboxamides as IP receptor antagonists involved evaluating various analogues to establish a clear SAR. researchgate.net

In Anticancer Agents: In the 2-phenyl-oxazole-4-carboxamide series of apoptosis inducers, substitutions at different positions of the lead compound were explored. researchgate.net Placing substituted pyrrolidine (B122466) or homopiperidine moieties at specific positions was a key area of investigation. researchgate.net For benzoxazole-based VEGFR-2 inhibitors, hybridizing a 5-methylbenzo[d]oxazole with a terminal 3-chlorophenyl moiety was found to potentiate the anticancer activity against both HepG2 and MCF-7 cell lines. nih.gov

In Cholinesterase Inhibitors: For the benzimidazole-oxazole hybrids targeting cholinesterases, the SAR analysis revealed that the nature, number, and position of substituents on the phenyl ring, as well as their electron-donating or -withdrawing properties, were critical determinants of inhibitory potential. mdpi.com

These studies collectively suggest that the bromine atom and the benzyloxy group on the phenyl ring of this compound are likely to be critical determinants of its biological activity profile. The bromine, an electron-withdrawing group, and the bulky benzyloxy group would significantly influence the molecule's electronic properties and steric interactions with biological targets.

In Vivo Pre-clinical Efficacy Studies in Animal Models (Excluding Human Clinical Data, Dosage, Safety, Adverse Effects)

While no in vivo data exists for this compound itself, studies on related compounds demonstrate their potential efficacy in animal models.

Anticancer Efficacy: A 2-phenyl-oxazole-4-carboxamide derivative (compound 1k), which was identified as a potent apoptosis inducer in vitro, demonstrated significant tumor growth inhibition (63%) in a human colorectal DLD-1 xenograft mouse model. researchgate.net

Analgesic and Anti-inflammatory Efficacy: Dual inhibitors of soluble epoxide hydrolase (sEH) and FAAH, which share structural similarities with phenyl-oxazole compounds, have been tested in animal models of pain and have shown antinociceptive effects without depressing voluntary behavior, a common side effect of opioids. nih.govescholarship.org

MAO-B Inhibition: A series of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives, which are structural isomers of the target compound, were evaluated ex vivo in rats as selective inhibitors of monoamine oxidase B (MAO-B). nih.gov The lead compound from this series markedly inhibited MAO-B following oral administration, with the inhibition lasting for approximately 24 hours. nih.gov

Pharmacodynamic Markers and Target Engagement in Animal Models

Pharmacodynamic studies confirm that oxazole-based compounds engage their intended targets in a living system.

Target Engagement in the CNS: In the ex vivo studies of the MAO-B inhibitor containing the 4-(benzyloxy)phenyl moiety, the compound showed a clear dose-dependent inhibition of MAO-B in the rat brain. nih.gov This demonstrates that the compound can cross the blood-brain barrier and interact with its intended enzyme target in vivo.

Modulation of Cellular Signaling: In studies of benzoxazole derivatives in cancer models, Western blot analysis of tumor tissue from treated animals could serve as a pharmacodynamic marker, showing decreased phosphorylation of target proteins like NF-κB and Akt, confirming that the drug is modulating the intended signaling pathways. researchgate.net

Mechanistic Insights from Animal Model Studies

As of the latest available data, there are no published in-vivo animal model studies specifically investigating the compound this compound. Consequently, there are no mechanistic insights derived from animal models to report at this time. Research into the biological effects of this specific chemical entity in living organisms is not present in the current scientific literature.

Computational Biology Approaches for Target Prediction and Binding Affinity

A review of current scientific databases reveals a lack of specific computational biology studies, such as molecular docking or Quantitative Structure-Activity Relationship (QSAR) modeling, for this compound. While computational methods are widely used to predict the biological targets and binding affinities of novel compounds, this particular molecule has not been the subject of such published investigations. Therefore, there is no data available on its predicted targets or binding characteristics.

Applications in Medicinal Chemistry and Drug Discovery Pre Clinical Development

Design and Synthesis of Novel Therapeutic Candidates Based on the Oxazole (B20620) Scaffold

The design of novel therapeutic agents often begins with a core scaffold known to interact with biological targets. The oxazole moiety serves as a valuable starting point for the development of new drugs due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The synthesis of oxazole derivatives can be achieved through various established methods, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). nih.gov

One common synthetic route to 5-substituted oxazoles is the van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). This method is highly versatile and tolerates a wide range of functional groups on the aldehyde starting material. For the synthesis of compounds like 5-(4-(benzyloxy)-3-bromophenyl)oxazole, the corresponding 4-(benzyloxy)-3-bromobenzaldehyde (B1270444) would be a key intermediate.

Another approach involves the cyclization of α-haloketones with amides. The specific substitution pattern of the final oxazole product is determined by the choice of the starting materials. For instance, to obtain a 5-phenyl-substituted oxazole, a phenacyl halide derivative could be reacted with a suitable amide. The benzyloxy and bromo substituents on the phenyl ring would be incorporated into the phenacyl halide precursor.

The design of novel candidates based on the this compound scaffold would leverage the known biological activities of oxazoles and the specific physicochemical properties imparted by the substituents. The benzyloxy group can influence lipophilicity and potential interactions with hydrophobic pockets in target proteins. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the bromine atom provides a handle for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional diversity. nih.gov

Lead Optimization Strategies Leveraging the this compound Framework

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to identify a preclinical candidate. nih.gov This process typically involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. dntb.gov.ua For a lead compound based on the this compound framework, several optimization strategies can be envisioned.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the lead structure are performed to understand the contribution of each part of the molecule to its biological activity. For the this compound scaffold, key areas for modification would include:

The Phenyl Ring: The position and nature of the substituents on the phenyl ring can be altered. For example, the bromine atom could be moved to other positions or replaced with other halogens (e.g., chlorine, fluorine) to modulate electronic properties and halogen bonding potential. The benzyloxy group could be replaced with other alkoxy groups of varying chain lengths or with different aromatic rings to probe the steric and electronic requirements of the binding site.

The Oxazole Ring: While the core oxazole is often essential for activity, modifications at other positions (C2 and C4) could be explored to improve properties.

Introduction of New Functional Groups: The bromine atom serves as a convenient point for introducing new functionalities via cross-coupling reactions. This allows for the exploration of a wide range of substituents, such as alkyl, aryl, or heterocyclic groups, to enhance potency and target engagement.

Improving Pharmacokinetic Properties: A lead compound must not only be potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Optimization efforts would focus on:

Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, can improve aqueous solubility, which is often crucial for bioavailability.

Metabolic Stability: The benzyloxy group might be susceptible to metabolic cleavage. Strategies to improve metabolic stability could include the introduction of fluorine atoms at strategic positions on the benzyl (B1604629) group or replacing it with a more metabolically stable isostere.

The following table illustrates potential modifications and their intended effects in a lead optimization campaign for a this compound-based lead.

Modification Rationale Potential Impact
Varying the halogen at the 3-position (e.g., Cl, F)Modulate halogen bond strength and electronic propertiesAltered binding affinity and selectivity
Replacing the benzyloxy group with other ethersProbe steric and electronic requirements of the binding pocketImproved potency and metabolic stability
Suzuki coupling at the 3-bromo positionIntroduce diverse chemical functionalitiesEnhanced potency and exploration of new interactions
Introducing polar groups on the benzyl ringIncrease aqueous solubilityImproved bioavailability

Prodrug Design and Delivery System Considerations for Enhanced Pre-clinical Efficacy

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism of the parent drug. For a therapeutic candidate based on the this compound framework, several prodrug approaches could be considered to enhance its preclinical efficacy.

If the parent compound suffers from poor aqueous solubility, a common strategy is to introduce a water-solubilizing promoiety. This could involve creating an ester or phosphate (B84403) derivative of a hydroxyl group if one were introduced during lead optimization. These promoieties can be cleaved by esterases or phosphatases in the body to release the active drug.

Another consideration is targeted drug delivery. If the therapeutic target is located in a specific tissue or cell type, a prodrug can be designed to be selectively activated at that site. For example, if the intended target is in a hypoxic environment, such as in solid tumors, a prodrug containing a nitroaromatic group could be designed. This group can be selectively reduced under hypoxic conditions to release the active oxazole derivative.

The benzyloxy group itself could potentially be utilized in a prodrug strategy. For instance, if the corresponding phenol (B47542) (where the benzyl group is replaced by a hydrogen) is the active form, the benzyloxy group could serve as a protecting group that is cleaved in vivo.

The table below outlines some potential prodrug strategies for an oxazole-based candidate.

Prodrug Strategy Promoieties Activation Mechanism Goal
Improving SolubilityPhosphate, Amino Acid EstersPhosphatases, EsterasesEnhanced bioavailability for oral or parenteral administration
Site-specific DeliveryNitroaromatics, GlycosidesReductases, GlycosidasesIncreased drug concentration at the target site, reducing systemic toxicity
Improving PermeabilityLipophilic EstersEsterasesEnhanced absorption across biological membranes

Repurposing Potential of this compound and its Derivatives

Drug repurposing, or repositioning, is the process of identifying new therapeutic uses for existing or failed drugs. This approach can significantly reduce the time and cost of drug development. The this compound scaffold and its derivatives, given the broad biological activities associated with oxazoles, could be candidates for repurposing efforts.

For instance, a compound initially developed as an anti-inflammatory agent might be screened for activity against cancer cell lines, as there is often an overlap in the signaling pathways involved in inflammation and cancer. The presence of the halogen atom could also be relevant for certain applications. Halogenated compounds have been explored for their potential as antimicrobial and anticancer agents. Current time information in Pasuruan, ID.

The process of repurposing would involve screening the compound library against a wide range of biological targets and in various disease models. High-throughput screening (HTS) technologies are instrumental in this process, allowing for the rapid evaluation of thousands of compounds. If a new activity is identified, further preclinical studies would be necessary to validate the finding and optimize the compound for the new indication.

The structural features of this compound, including the oxazole core, the benzyloxy group, and the bromo-substituent, provide a rich chemical space for exploring diverse biological activities and offer potential for repurposing in various therapeutic areas.

Potential Applications in Material Science and Advanced Functional Materials

Incorporation into Organic Semiconductors and Optoelectronic Devices

The field of organic electronics relies on carbon-based molecules and polymers that can transport charge, making them suitable for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Oxazole-containing compounds are actively being investigated as components of n-type organic semiconductors. acs.org The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org

The potential of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole as a building block for organic semiconductors stems from several key features:

Conjugated Core: The molecule possesses an extended π-conjugated system across the phenyl and oxazole (B20620) rings, which is a fundamental requirement for charge transport in organic electronic materials.

Tunable Electronics: The electronic character of the molecule can be finely tuned. The benzyloxy group can act as an electron-donating group, while the bromine atom is electron-withdrawing. This arrangement can establish a donor-π-acceptor (D-π-A) framework, a widely used strategy for narrowing the HOMO-LUMO gap and modifying the charge transport properties of a material. nih.gov

Functional Handle for Synthesis: The bromine atom on the phenyl ring serves as a versatile reactive site. It enables the molecule to be incorporated into larger, more complex conjugated systems through well-established metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). This synthetic flexibility is crucial for designing advanced materials for optoelectronic devices.

Theoretical studies on similar oxazole frameworks have shown that strategic substitution can effectively lower LUMO energy levels, a key characteristic for efficient electron injection and transport in n-type semiconductors. acs.org Therefore, this compound represents a promising candidate for either direct use or as a precursor for more elaborate semiconductor materials.

Table 1: Potential Roles of Structural Moieties in Organic Semiconductors

Structural Component Potential Function in Organic Semiconductors
Oxazole Ring Provides a stable, electron-accepting heterocyclic core contributing to the π-conjugated system.
Bromophenyl Group Acts as an electron-withdrawing unit to tune HOMO/LUMO levels and provides a reactive site for polymerization or functionalization.
Benzyloxy Group Functions as an electron-donating group to modulate electronic properties and can enhance solubility and influence molecular packing in the solid state.

Application in Polymer Chemistry and Nanomaterials

The synthesis of functional polymers and nanomaterials often requires monomers with specific chemical handles that allow for controlled polymerization. Oxazole and its derivatives, particularly 2-substituted-2-oxazolines, are valuable in polymer science. nih.gov Research has demonstrated that oxazole-based ligands can be used in transition metal catalysis for polymerization processes, such as the synthesis of polyethylene (B3416737) and ethylene-norbornene copolymers using vanadium catalysts. mdpi.comresearchgate.net

For this compound, the most significant feature for polymer chemistry is the presence of the bromine atom. This allows the molecule to act as a monomer in various polycondensation reactions. Specifically, it can be readily used in cross-coupling polymerization methods to create conjugated polymers. The incorporation of the benzyloxyphenyl-oxazole unit into a polymer backbone could imbue the resulting material with the unique photophysical or electronic properties of the oxazole core.

Furthermore, methods like the ionic polymerization of oxazolines have been used to create well-defined amphiphilic block copolymers. nih.gov These copolymers can self-assemble in solution to form sophisticated nanostructures such as micelles, nanogels, and hollow spheres, which are of great interest for applications in drug delivery and nanotechnology. nih.gov By analogy, polymers derived from this compound could be designed to form functional nanomaterials where the optical or sensing properties are provided by the oxazole moiety.

Fluorescent Probes and Sensors Based on the Oxazole Chromophore

The oxazole ring is an intrinsic fluorophore, a molecule that can absorb light at a specific wavelength and re-emit it at a longer wavelength. This property makes the oxazole scaffold an excellent platform for designing fluorescent probes and sensors. nih.govperiodikos.com.br The sensitivity and specificity of such probes can be precisely engineered by attaching different functional groups to the core fluorophore. nih.govresearchgate.net These probes are valuable tools in chemical biology and diagnostics, used for applications like bio-imaging and detecting specific analytes or changes in the local environment, such as pH. nih.gov

Derivatives of benzoxazole (B165842) and naphthoxazole, which contain the oxazole nucleus, have shown significant potential as fluorescent DNA probes and singlet oxygen sensors. periodikos.com.brnih.gov The design of these molecules often relies on creating a D-π-A structure to facilitate processes like intramolecular charge transfer (ICT), which can make the fluorescence signal responsive to the environment. nih.gov

In this compound, the combination of substituents offers a unique profile for a potential fluorescent probe:

The oxazole chromophore provides the fundamental fluorescence.

The benzyloxy group can modulate the electronic properties and emission wavelength.

The bromophenyl group is particularly interesting due to the "heavy-atom effect." The presence of a heavy atom like bromine can influence the photophysical pathways by promoting intersystem crossing. This might quench fluorescence but could enhance phosphorescence, opening possibilities for designing probes that operate on different principles or for dual-channel sensing.

Highly substituted oxazoles have been successfully developed as organelle-targetable fluorescent probes (OTFPs) for selectively imaging mitochondria, lysosomes, or the cytoplasm in living cells. nih.gov The fluorescence of these probes can be tuned to be responsive to the acidic environment of lysosomes, for example. nih.gov Given its unique substitution pattern, this compound is a compelling scaffold for the development of new fluorescent sensors, although its specific sensing capabilities would require experimental validation.

Table 2: Summary of Potential Material Science Applications

Application Area Underlying Principle Role of this compound
Organic Semiconductors Utilizes conjugated molecules for charge transport. Serves as a potential n-type material or a building block due to its conjugated system and tunable electronic properties. acs.org
Polymer Chemistry Incorporates functional monomers into polymer chains. Acts as a monomer via its bromine handle for creating functional or conjugated polymers. nih.govmdpi.com
Nanomaterials Self-assembly of functional polymers. Forms the functional core of polymers designed to assemble into nanoparticles with specific optical or electronic properties. nih.gov
Fluorescent Probes Employs a core fluorophore with responsive substituents. Acts as a potential fluorescent sensor scaffold where the oxazole is the chromophore and substituents modulate the signal. nih.govperiodikos.com.br

Future Directions, Challenges, and Emerging Research Opportunities

Development of Highly Sustainable Synthetic Methodologies for Industrial Scale

The transition from laboratory-scale synthesis to industrial production necessitates the development of green and sustainable methodologies. Conventional methods for synthesizing oxazole (B20620) derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. ijpsonline.com The future of large-scale synthesis for compounds like 5-(4-(Benzyloxy)-3-bromophenyl)oxazole lies in adopting greener approaches that are not only environmentally benign but also economically viable.

Key areas of development include:

Green Solvents and Catalysts: Replacing toxic solvents with eco-friendly alternatives such as ionic liquids or deep-eutectic solvents is a primary goal. ijpsonline.com Ionic liquids, for instance, can be inexpensive, and some can be recycled and reused multiple times without a significant loss of catalytic activity. ijpsonline.com The use of biocatalysts or earth-abundant metal catalysts is also being explored to replace more toxic and expensive heavy metal catalysts. tandfonline.com

Energy-Efficient Techniques: Microwave-assisted and ultrasound-induced syntheses represent significant advancements. ijpsonline.comresearchgate.net These methods can dramatically reduce reaction times, improve product yields, and lower energy consumption compared to conventional heating. ijpsonline.com

One-Pot and Flow Chemistry: One-pot reactions, where multiple synthetic steps are performed in a single reactor, streamline the process, reduce waste, and improve efficiency. nih.gov Continuous flow synthesis offers enhanced safety, scalability, and process control, making it highly suitable for industrial applications. ijpsonline.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as the van Leusen oxazole synthesis, are critical. nih.gov This reaction, which forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), is known for its mild conditions and efficiency. ijpsonline.comnih.gov

A comparative overview of traditional versus sustainable synthetic approaches highlights the potential benefits.

Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis

Feature Conventional Methods Sustainable (Green) Methods
Solvents Often toxic and volatile (e.g., DMF, Dichloroethane) tandfonline.comresearchgate.net Ionic Liquids, Deep-Eutectic Solvents, Water, Ethanol ijpsonline.comijpsonline.com
Catalysts Heavy metals, stoichiometric reagents tandfonline.com Recyclable catalysts, Biocatalysts, Copper(II) triflate ijpsonline.comtandfonline.com
Energy Prolonged heating Microwave irradiation, Ultrasound ijpsonline.com
Efficiency Multi-step, purification-intensive One-pot synthesis, Continuous flow ijpsonline.comnih.gov

| Waste | High E-factor (Environmental Factor) | Reduced waste, higher atom economy |

The successful gram-scale production of related heterocyclic compounds using methods like in situ acylpyridinium salt formation demonstrates the feasibility of scaling up efficient and practical syntheses. nih.gov Such strategies, which can tolerate a wide range of functional groups and allow for the recovery and reuse of reagents, are paramount for the cost-effective and sustainable industrial production of this compound. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Oxazole Scaffolds

The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. nih.govnih.gov While oxazole derivatives are known to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties, ongoing research aims to identify novel biological targets and expand their therapeutic utility. ijpsonline.comnih.govnajah.edu

The versatility of the oxazole core allows for substitution at three positions, enabling fine-tuning of its structure to interact with various biological receptors and enzymes. nih.gov This structural flexibility is key to exploring new therapeutic avenues.

Table 2: Established and Emerging Therapeutic Areas for Oxazole Scaffolds

Therapeutic Area Biological Targets/Mechanism of Action References
Anticancer Tyrosine kinase inhibition, Tubulin polymerization inhibition, Histone deacetylase (HDAC6) inhibition ijpsonline.comnih.govnih.gov
Antibacterial Inhibition of bacterial enzymes, disruption of cell wall synthesis nih.govnajah.edu
Antifungal Disruption of fungal cell membranes ijpsonline.commdpi.com
Anti-inflammatory COX-2 inhibition nih.gov
Antidiabetic G-protein coupled receptor 40 (GPR40) agonism ijpsonline.com
Neurodegenerative Potential anti-Alzheimer's activity nih.gov
Antiviral Inhibition of viral replication enzymes mdpi.comresearchgate.net

| Antiparasitic | Activity against Giardia lamblia, Trichomonas vaginalis, and Leishmania | ijpsonline.comtandfonline.com |

Future research will focus on:

Targeting Drug Resistance: Designing oxazole derivatives that can overcome resistance mechanisms in cancer cells and pathogenic microbes is a high priority. najah.edu

Immunomodulation: Exploring the potential of oxazole-containing molecules to modulate the immune response for treating autoimmune diseases or as adjuvants in cancer therapy.

Orphan and Neglected Diseases: The broad bioactivity of oxazoles makes them attractive candidates for developing treatments for neglected tropical diseases caused by protozoa and other parasites. ijpsonline.comtandfonline.com

Peptidomimetics: Incorporating oxazole rings into peptide structures can enhance their stability and bioavailability, opening up new possibilities for targeting protein-protein interactions. mdpi.comacs.org Oxazole-containing peptides, many of which originate from marine organisms, have demonstrated potent cytotoxic and antibacterial activities. mdpi.com

The discovery that a related compound, 5-(4'-Methoxyphenyl)-oxazole, inhibits the hatch and growth of Caenorhabditis elegans suggests that even simple oxazoles can interact with unique biological pathways, warranting further investigation into novel anthelmintic agents. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

The convergence of artificial intelligence (AI) and scientific research is set to revolutionize the development of new molecules like this compound. AI and machine learning (ML) can dramatically accelerate the traditionally slow and expensive processes of drug discovery and materials design. astrazeneca.comijettjournal.orgarxiv.org

In drug discovery , AI/ML models can:

Accelerate Hit Identification: Sift through vast virtual libraries of compounds to predict their biological activity against specific targets, identifying promising candidates much faster than traditional high-throughput screening. astrazeneca.com

Predict Pharmacokinetic Properties: Use algorithms like graph neural networks to predict properties such as absorption, distribution, metabolism, and elimination (ADME) early in the discovery funnel, reducing late-stage failures. astrazeneca.com

Enable De Novo Design: Generate entirely new molecular structures, such as with Generative Adversarial Networks (GANs), that are optimized for desired therapeutic properties and synthesizability. crimsonpublishers.com

Analyze Big Data: Process and find patterns in massive datasets from genomics, proteomics, and clinical trials to identify novel drug targets. nih.gov

In materials design , AI is being used for "inverse design," a paradigm that starts with desired properties to predict the material structure. arxiv.org For oxazole derivatives, this could mean:

Designing Novel Fluorophores: AI can suggest structural modifications to the oxazole scaffold to achieve specific photophysical properties, such as desired absorption/emission wavelengths or high quantum yields for applications in bio-imaging. youtube.comyoutube.com

Predicting Material Stability and Properties: Machine learning models can predict the thermodynamic stability and electronic properties of new materials, guiding synthetic efforts toward the most promising candidates. arxiv.orgyoutube.com

Automating Synthesis Planning: AI tools can analyze scientific literature to propose viable synthetic routes for novel, AI-generated molecules, bridging the gap between design and creation. youtube.com

Addressing Synthetic Scalability and Cost-Effectiveness for Research Purposes

While industrial-scale production has its own set of challenges, the scalability and cost-effectiveness of synthesis are also critical concerns for academic and research laboratories. The ability to produce sufficient quantities of compounds like this compound for extensive biological screening or materials testing is often limited by complex, low-yield, and expensive synthetic routes.

Addressing these challenges involves several key strategies:

Development of Robust, High-Yielding Reactions: Research into new synthetic methods that are less sensitive to substrate variations and provide consistently high yields is crucial. Methods that proceed directly from readily available starting materials, such as the synthesis of 4,5-disubstituted oxazoles from carboxylic acids, are highly valuable as they bypass the need to pre-activate substrates, saving time and resources. nih.gov

Minimizing Purification Steps: Chromatographic purification is a major bottleneck and cost driver in organic synthesis. The development of reactions that yield clean products with minimal byproducts can significantly improve throughput and reduce costs. One-pot and tandem reactions are particularly effective in this regard. researchgate.net

Gram-Scale Synthesis Protocols: The development and publication of reliable gram-scale synthesis protocols are vital for the research community. Demonstrating that a method is scalable provides confidence and a practical pathway for other researchers to produce the necessary quantities of a compound for further studies. nih.gov

By focusing on these areas, the chemical research community can ensure that novel and potentially valuable oxazole derivatives are accessible for comprehensive investigation, thereby accelerating the pace of discovery.

Mechanistic Understanding of Complex Photophysical Phenomena

Oxazole derivatives are increasingly recognized for their interesting photophysical properties, finding use as fluorescent probes and functional materials. nih.govresearchgate.netnih.gov A deeper mechanistic understanding of the phenomena governing their interaction with light is essential for the rational design of new molecules with tailored optical characteristics.

Key research focuses in this area include:

Intramolecular Charge Transfer (ICT): Many fluorescent oxazoles exhibit ICT upon photoexcitation, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. nih.govhkbu.edu.hk This process is often highly sensitive to the polarity of the surrounding environment, leading to solvatochromism (a change in color with solvent polarity). nih.gov Understanding the ICT state is crucial for designing sensitive environmental probes.

Excited-State Dynamics: Time-resolved spectroscopy and computational simulations are used to map the fate of the molecule after it absorbs a photon. Studies on the parent oxazole ring show that after excitation, it can undergo ultrafast decay (within tens of femtoseconds) and ring-opening, while other pathways like ring-puckering can occur on a picosecond timescale. acs.org The nature and position of substituents, as in this compound, will significantly influence these pathways.

Structure-Property Relationships: Researchers are systematically studying how different substituents affect the photophysical properties of the oxazole core. For example, adding strong electron-donating groups can shift absorption and emission to longer wavelengths (a bathochromic shift) and increase the fluorescence quantum yield. nih.govresearchgate.net

Table 3: Photophysical Properties of Selected Oxazole Derivatives

Compound Type Key Photophysical Feature Underlying Mechanism Reference
Donor-Acceptor Oxazoles High sensitivity to solvent polarity Intramolecular Charge Transfer (ICT) nih.gov
Pyrene-Substituted Oxazoles High fluorescence quantum yield (≥74%) Favorable ICT process towards the isoxazole (B147169) ring mdpi.com
Parent Oxazole Ultrafast decay and ring-opening Decay from ππ* state to nπ* state, leading to bond cleavage acs.org

Future work will involve combining advanced spectroscopic techniques with high-level quantum chemical calculations to build predictive models. These models will enable the in silico design of oxazole-based materials with precisely controlled absorption/emission profiles, lifetimes, and environmental sensitivities for applications ranging from OLEDs to advanced biological imaging. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-(benzyloxy)-3-bromophenyl)oxazole, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step protocol:

Oxazole ring formation : Cyclization of substituted benzaldehydes with acetyl glycine derivatives under acetic anhydride and sodium acetate, forming the oxazole core .

Bromination : Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) or direct halogenation under controlled conditions. For example, in , bromination was achieved using LHMDS (lithium hexamethyldisilazide) in DMF at -15°C to regioselectively introduce bromine at the 3-position of the phenyl ring .
Key factors :

  • Temperature : Sub-zero conditions (-15°C) minimize side reactions during bromination .
  • Base selection : LHMDS enhances deprotonation efficiency compared to weaker bases like NaOH .
  • Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize intermediates and improve reaction homogeneity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1^1H NMR : Critical for confirming regiochemistry. For example, the benzyloxy group’s methylene protons (δ\delta 5.24 ppm, singlet) and aromatic protons (δ\delta 7.32–7.68 ppm) are diagnostic .
  • ES-LCMS : Validates molecular weight (observed m/z 270 [M+1]+^+) and detects impurities (e.g., debrominated byproducts) .
  • FT-IR : Confirms functional groups (C-Br stretch ~560 cm1^{-1}; oxazole C=N stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Density Functional Theory (DFT) : Used to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers the HOMO energy, enhancing stability toward oxidation .
  • Molecular docking : Screens for binding affinity to biological targets (e.g., enzymes, receptors). Benzoxazole derivatives exhibit antibiotic and antitumor activities by binding to DNA gyrase or tubulin, suggesting similar pathways for this compound .
    Methodological steps :

Optimize geometry using B3LYP/6-31G(d,p).

Perform docking with AutoDock Vina using crystal structures of target proteins (e.g., PDB: 1KZN for antimicrobial activity) .

Q. How do contradictory spectral data (e.g., unexpected 1^11H NMR shifts) arise, and how can they be resolved?

Contradictions may stem from:

  • Solvent effects : DMSO-d6_6 in causes downfield shifts for aromatic protons compared to CDCl3_3.
  • Dynamic effects : Rotameric equilibria of the benzyloxy group broaden or split peaks.
  • Trace impurities : Residual DMF (δ\delta 2.7–2.9 ppm) or water (δ\delta 3.3 ppm) may overlap with analyte signals.
    Resolution strategies :
  • Use 13^{13}C NMR or 2D techniques (HSQC, HMBC) to assign ambiguous signals .
  • Purify via column chromatography (silica gel, hexane/EtOAc) to remove solvents or byproducts .

Q. What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for benzoxazoles) .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) to assess photodegradation pathways .

Q. How can regioselectivity challenges during bromination be addressed?

  • Directed ortho-bromination : Use Lewis acids (e.g., FeCl3_3) to direct bromine to the 3-position of the phenyl ring, leveraging the benzyloxy group’s directing effects .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to avoid over-bromination .

Methodological Tables

Table 1: Key 1^1H NMR Assignments ()

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Oxazole C-H8.42Singlet1H
Benzyloxy CH2_25.24Singlet2H
Aromatic H (ortho to Br)7.60–7.68Multiplet2H
Aromatic H (meta/para)7.32–7.54Multiplet7H

Table 2: Reaction Optimization Parameters

ParameterAlternative Approach ()
BaseLHMDS (strong, non-nucleophilic)NaOH (weaker, aqueous conditions)
Temperature-15°C (ice-MeOH bath)Reflux (80–100°C)
SolventDMF (polar aprotic)Ethanol (protic)
Yield~75% (estimated)50–60% (typical for chalcone routes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.